3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Overview
Description
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the dimethoxyphenyl group and the triazolopyrimidine ring system contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolopyrimidine ring or the dimethoxyphenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core.
Scientific Research Applications
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core but differ in the substituents attached to the ring system.
Quinoxaline Derivatives: These compounds have a similar heterocyclic structure and are studied for their biological activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds also feature a triazolopyrimidine core and are used in medicinal chemistry research.
Uniqueness
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-23-12-4-3-10(9-13(12)24-2)11-7-8-17-16-18-14(19-20(11)16)5-6-15(21)22/h3-4,7-9H,5-6H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMUTAVGHJZIJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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